REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[CH2:29](O)[CH2:30][OH:31].C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:31]1[C:2]2([CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]2)[O:1][CH2:29][CH2:30]1 |f:1.2|
|
Name
|
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
O=C1CC(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
299 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0.996 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
29.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed under Dean-Stark conditions for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by regular phase flash column chromatography (Analogix 0-40% hexane/ethyl acetate)
|
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CC(CCC2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |